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Comparison of HIV-1 Antiretroviral Drug Resistance

The table below summarizes key resistance-associated mutations for the four main classes of HIV-1

antiretroviral drugs, based on recent literature and guidelines [1] [2] [3].

Drug Class Example Drugs

Major
Resistance-
Associated
Mutations
(Selected)

Impact on Susceptibility & Notes

Integrase Strand
Transfer
Inhibitors
(INSTIs)

Dolutegravir

(DTG),
Bictegravir

(BIC),
Cabotegravir

(CAB)

R263K [2] [3],

G118R [1],
E138K +

G140A/S +
Q148H/K/R [1]

[4]

Generally a high genetic barrier. R263K

confers low-level DTG resistance and cross-
resistance to BIC/CAB [3]. The

E138K+G140A/S+Q148H/K/R combination
confers significant DTG resistance [1] [4].
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Drug Class Example Drugs

Major
Resistance-
Associated
Mutations
(Selected)

Impact on Susceptibility & Notes

Non-Nucleoside
Reverse
Transcriptase
Inhibitors
(NNRTIs)

Efavirenz (EFV),
Nevirapine

(NVP),
Rilpivirine

(RPV),
Doravirine

(DOR)

K103N [1] [5]
[3], Y181C [5],

E138K [1]

Generally a low genetic barrier; a single
mutation can cause high-level resistance.

K103N is a common pathway for EFV/NVP
failure [5]. RPV-associated mutations (like

E138K) remained at a prevalence of 6.3% in
2024 [2] [3].

Nucleoside
Reverse
Transcriptase
Inhibitors
(NRTIs)

Tenofovir

(TDF/TAF),
Lamivudine

(3TC),
Emtricitabine

(FTC)

K65R [1] [3],

M184V/I [1] [3]

Variable genetic barrier. M184V confers

high-level resistance to 3TC/FTC but can
emerge rapidly [1]. K65R reduces TDF

susceptibility. The K65R+M184V
combination may be less clinically relevant

with boosted PIs or 2nd-gen INSTIs [1].

Protease
Inhibitors (PIs)

Atazanavir/r,

Lopinavir/r,
Darunavir/r

I50L, I84V,

V32I (and
others, often in

complex
patterns) [1] [6]

Generally a high genetic barrier;
resistance typically requires accumulation of
multiple mutations. Major PI resistance

prevalence in HIV DNA has declined,
recorded at 2.1% in 2024 [3].

Detailed Experimental Protocols for Resistance
Evaluation

The methodologies used to generate the data in the table above typically involve a combination of genotypic

and phenotypic testing. The following workflow outlines the key steps in a standard phenotypic drug

susceptibility assay [7].
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Start: Select Resistance
Mutations of Interest

Step 1: Site-Directed Mutagenesis
Introduce selected mutation(s) into

HIV-1 infectious clone (e.g., pNL4-3)

Step 2: Virus Production
Transfect mutant plasmid into

HEK293T cells to package virus

Step 3: Titration & Inoculation
Determine virus titer (TCID₅₀) and

infect TZM-bl reporter cells

Step 4: Drug Treatment
Apply serial dilutions of
the antiretroviral drug

Step 5: Luminescence Readout
Measure luciferase activity (RLU)

after 48 hours

End: Data Analysis
Calculate IC₅₀ and fold-change

in resistance vs. wild-type

Click to download full resolution via product page

Key Protocol Details:
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Site-Directed Mutagenesis: Specific drug resistance mutations (e.g., K103N, M184V, R263K) are

introduced into a well-characterized HIV-1 infectious clone (such as subtype B's pNL4-3 or others like
CRF01_AE's pGX002) using kits like the Q5 Site-Directed Mutagenesis Kit [7]. The successful

introduction of the mutation is confirmed by Sanger sequencing.
Virus Production & Titration: The mutant plasmids are transfected into packaging cell lines (e.g.,

HEK293T) to generate viral stocks. The infectious titer of each stock is precisely determined (using
TCID₅₀) on reporter cell lines like TZM-bl, which express luciferase upon HIV-1 infection [7].

Phenotypic Susceptibility Assay: Reporter cells are infected with normalized amounts of virus and
cultured in the presence of a range of drug concentrations. After a set period (e.g., 48 hours), viral

replication is quantified by measuring luminescence. The drug concentration required to inhibit viral
replication by 50% (IC₅₀) is calculated and compared to the IC₅₀ of a wild-type reference virus to

determine the fold-change in resistance [7].

Mechanisms of Drug Resistance

Resistance mutations primarily work through two mechanisms, which are illustrated in the pathway below.

Drug

Target

 Binds to
Inhibits

ViralReplication

 Blocks

Mutation

 Alters
(Binding Site/Active Site)

 Restores

Click to download full resolution via product page

Mechanism Explanation:

Altered Drug Binding: This is the most common mechanism for NNRTIs and INSTIs. Mutations in

the drug-binding pocket (e.g., K103N for NNRTIs; Q148H/G140A for INSTIs) reduce the drug's ability
to bind to its target without critically impairing the enzyme's natural function [4] [5].

Altered Enzyme Activity: More common for NRTIs, which are chain terminators. The classic M184V
mutation in the reverse transcriptase active site enhances the enzyme's ability to discriminate against

and exclude the incorporated drug, while still allowing natural nucleotides to be used [1].

Key Trends and Considerations
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Overall Resistance is Declining: Large surveillance studies show a significant decline in the

prevalence of drug resistance mutations between 2018 and 2024, attributed to the widespread use of
more robust regimens, particularly those based on INSTIs like dolutegravir [2] [3].

Consider HIV-1 Subtype: The same resistance mutation can have different phenotypic effects in
different viral genetic backgrounds. For example, the CRF01_AE subtype may exhibit different levels

of resistance to certain NRTIs and NNRTIs compared to subtype B for the same mutation [7].
Archived Resistance in DNA: Proviral DNA testing often shows a higher prevalence of resistance

mutations than plasma RNA testing, reflecting a patient's cumulative resistance history. This is more
common in older populations who experienced earlier, less forgiving treatment regimens [2] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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